molecular formula C7H9Cl2NO B14341250 2,4-Dichloro-4-formylhexanenitrile CAS No. 92759-35-8

2,4-Dichloro-4-formylhexanenitrile

Cat. No.: B14341250
CAS No.: 92759-35-8
M. Wt: 194.06 g/mol
InChI Key: IMHOMCCMIQUMFY-UHFFFAOYSA-N
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Description

2,4-Dichloro-4-formylhexanenitrile is an organic compound characterized by the presence of two chlorine atoms, an aldehyde group, and a nitrile group attached to a hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-4-formylhexanenitrile typically involves the chlorination of hexanenitrile derivatives. One common method includes the reaction of hexanenitrile with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2 and 4 positions. The formyl group can be introduced through a subsequent formylation reaction using reagents such as formic acid or formyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-4-formylhexanenitrile undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

    Oxidation: 2,4-Dichloro-4-carboxyhexanenitrile.

    Reduction: 2,4-Dichloro-4-formylhexylamine.

    Substitution: 2,4-Dichloro-4-hydroxyhexanenitrile.

Scientific Research Applications

2,4-Dichloro-4-formylhexanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-4-formylhexanenitrile involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-4-formylpentanenitrile: Similar structure but with a shorter carbon chain.

    2,4-Dichloro-4-formylheptanenitrile: Similar structure but with a longer carbon chain.

    2,4-Dichloro-4-formylhexanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

2,4-Dichloro-4-formylhexanenitrile is unique due to the specific positioning of the chlorine atoms, aldehyde group, and nitrile group on the hexane backbone

Properties

CAS No.

92759-35-8

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

IUPAC Name

2,4-dichloro-4-formylhexanenitrile

InChI

InChI=1S/C7H9Cl2NO/c1-2-7(9,5-11)3-6(8)4-10/h5-6H,2-3H2,1H3

InChI Key

IMHOMCCMIQUMFY-UHFFFAOYSA-N

Canonical SMILES

CCC(CC(C#N)Cl)(C=O)Cl

Origin of Product

United States

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